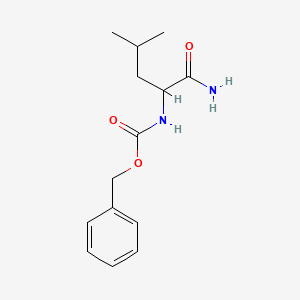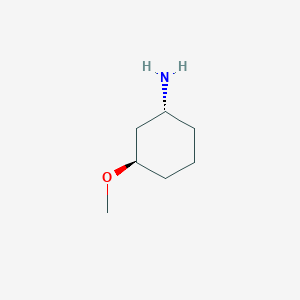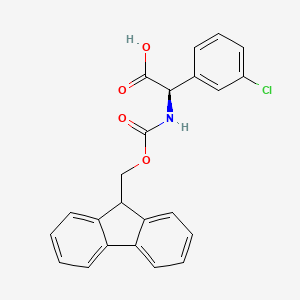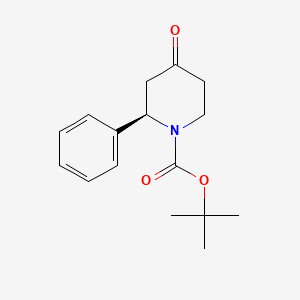
Z-DL-leucine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Z-DL-leucine amide involves several steps. One method uses a new chiral resolution labeling reagent for the separation and identification of the dl-forms of short-chain peptides . Another approach involves the use of proteases for the stereoselective formation of peptide bonds .Molecular Structure Analysis
The molecular formula of this compound is C14H20N2O3 . Its InChI code is 1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various enzymes and substrates .Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.32 g/mol . Its melting point is between 129-135°C .Safety and Hazards
Mecanismo De Acción
Target of Action
Z-DL-leucine amide primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in various tissues such as the cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer . Its physiological function is to mediate the Na+ and pH independent exchange of essential amino acids .
Mode of Action
The compound interacts with its targets by switching its uptake into cells. The acetylation of leucine switches its uptake from the LAT1 used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch allows for a more efficient uptake and distribution of N-acetyl-L-leucine .
Biochemical Pathways
The compound affects the catabolic pathway of branched-chain amino acids. Branched-chain aminotransferase catalyzes the first reaction in this pathway, a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids . The compound also influences the mTOR signaling pathway, which is involved in protein synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involves its uptake and distribution via MCT1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . MCT1-mediated uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Result of Action
The molecular and cellular effects of the compound’s action involve the normalization of the membrane potential . The compound also plays a role in the activation of leucine-mediated signaling and metabolic processes inside cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of other amino acids in the cell culture media . These amino acids are important nutrients that support cell growth and impact critical quality attributes of biotherapeutics production .
Análisis Bioquímico
Cellular Effects
The cellular effects of Z-DL-leucine amide are not well-studied. Leucine, from which this compound is derived, is known to have significant effects on cell function. Leucine can interact with the insulin signaling pathway to stimulate downstream signal control of protein synthesis, which is crucial for muscle maintenance during periods of restricted energy intake
Molecular Mechanism
It is known that the amidases, enzymes that catalyze the hydrolysis of amides, require four essential amino acid side chains in a precisely conserved geometry: a cysteine, two glutamates, and a lysine
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point between 129-135 °C, suggesting that it is stable at room temperature .
Dosage Effects in Animal Models
Research on leucine has shown that it plays a critical role in regulating animal growth and development
Metabolic Pathways
Leucine, from which this compound is derived, is known to modulate insulin signaling and glucose use by skeletal muscle
Transport and Distribution
It is known that acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)
Subcellular Localization
Research on protein subcellular localization prediction has shown that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications
Propiedades
IUPAC Name |
benzyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEYMGMOBIYUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B6363296.png)
![1-(((((4-Fluorophenyl)methyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363316.png)

![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)

![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)



